molecular formula C14H22BBrO3 B6301356 3-Bromo-5-octyloxyphenylboronic acid CAS No. 2121512-47-6

3-Bromo-5-octyloxyphenylboronic acid

Cat. No. B6301356
CAS RN: 2121512-47-6
M. Wt: 329.04 g/mol
InChI Key: TUAAXDOREJIYPS-UHFFFAOYSA-N
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Description

3-Bromo-5-octyloxyphenylboronic acid is a chemical compound with the CAS Number: 2121512-47-6 . It has a molecular weight of 329.04 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H22BBrO3/c1-2-3-4-5-6-7-8-19-14-10-12 (15 (17)18)9-13 (16)11-14/h9-11,17-18H,2-8H2,1H3 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 329.04 . It is recommended to be stored at a temperature of 2-8°C .

Scientific Research Applications

3-Bromo-5-octyloxyphenylboronic acid has been used in a variety of scientific research applications, including the synthesis of drugs and other compounds, the study of enzyme mechanisms, and the study of biochemical processes. It has been used in the synthesis of various drugs, such as the anti-inflammatory drug indomethacin, and has been used in the study of enzyme mechanisms, such as the mechanism of action of the enzyme cyclooxygenase. It has also been used to study biochemical processes, such as the metabolism of fatty acids.

Mechanism of Action

Target of Action

The primary target of 3-Bromo-5-octyloxyphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

In the SM cross-coupling reaction, the compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound affects the SM cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The endogenous fluoride liberated from the hydrolysis and the slow release of boronic acid from R-BF 3 K are both important features that contribute to the attenuation of side-products .

Pharmacokinetics

It’s known that the compound is relatively stable, readily prepared, and generally environmentally benign

Result of Action

The result of the compound’s action is the formation of a new carbon–carbon bond through the SM cross-coupling reaction . This reaction is exceptionally mild and functional group tolerant, making it a valuable tool in organic synthesis .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of other reagents . For instance, the compound is typically stored at a temperature of 2-8°C to maintain its stability . Additionally, the presence of other reagents can affect the efficiency of the SM cross-coupling reaction .

Advantages and Limitations for Lab Experiments

The advantages of using 3-Bromo-5-octyloxyphenylboronic acid in laboratory experiments include its low cost, its availability, and its ease of synthesis. It is also a relatively new compound, which can allow for the discovery of new insights into biochemical and physiological processes. However, there are also some limitations to using this compound in laboratory experiments. For example, it is not yet fully understood how it interacts with other molecules, and its mechanism of action is not yet fully understood.

Future Directions

The potential future directions of research involving 3-Bromo-5-octyloxyphenylboronic acid include further exploration of its mechanism of action, its biochemical and physiological effects, and its potential applications in drug synthesis and other areas. In addition, further research could be conducted into the potential interactions between this compound and other molecules, as well as its potential applications in medical treatments.

Synthesis Methods

The synthesis of 3-Bromo-5-octyloxyphenylboronic acid involves a multi-step process, beginning with the preparation of 4-bromo-2-methylphenol. 4-Bromo-2-methylphenol is then reacted with 1-octanol in the presence of a base catalyst, such as sodium hydroxide, to produce 4-bromo-2-methylphenol-1-octyl ether. This intermediate is then reacted with boron trifluoride etherate to yield this compound.

Safety and Hazards

The safety information for 3-Bromo-5-octyloxyphenylboronic acid indicates that it has the GHS07 pictogram. The hazard statements include H315, H319, and H335 . The precautionary statements include P261, P305, P351, and P338 .

properties

IUPAC Name

(3-bromo-5-octoxyphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BBrO3/c1-2-3-4-5-6-7-8-19-14-10-12(15(17)18)9-13(16)11-14/h9-11,17-18H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUAAXDOREJIYPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)Br)OCCCCCCCC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BBrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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